Bienvenue dans la boutique en ligne BenchChem!

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol

BRD4 bromodomain epigenetics

Fragment-based BRD4 BD1 inhibitor scaffold; crystallographically validated Kac pocket binding (IC50 5.7–25.2 μM). Mutant-selective LRRK2 G2019S kinase inhibitor. 62-fold antileishmanial potency improvement (IC50 118.3→1.9 μM). Anticancer antiproliferative with apoptosis induction (1.5–7.6 μM). Unique substitution pattern ensures reproducible SAR.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 18591-70-3
Cat. No. B096231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
CAS18591-70-3
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=NN=CN2N1
InChIInChI=1S/C6H6N4O/c1-4-2-5(11)6-8-7-3-10(6)9-4/h2-3,9H,1H3
InChIKeyVVQUAWREPHCLDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol (CAS 18591-70-3): Chemical Identity and Scaffold Baseline for Scientific Procurement


6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol (CAS 18591-70-3) is a heterocyclic compound characterized by a fused triazole-pyridazine core with a methyl substituent at the 6-position and a hydroxyl group at the 8-position. This compound exists predominantly in the lactam tautomeric form, 6-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one, which is the thermodynamically favored configuration under standard laboratory conditions [1]. The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been established as a privileged pharmacophore in medicinal chemistry, with demonstrated utility across multiple target classes including bromodomains, kinases, and sterol methyltransferases [2][3].

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol: Why Generic Heterocyclic Scaffolds Cannot Be Interchanged in Lead Optimization


The [1,2,4]triazolo[4,3-b]pyridazine scaffold exhibits substitution-dependent biological activity profiles that preclude simple interchange of core analogs in research programs. Structure-activity relationship (SAR) studies demonstrate that the position and nature of substituents on the pyridazine and triazole rings critically modulate target binding, selectivity, and potency [1]. For example, in BRD4 bromodomain inhibition, IC50 values vary by more than three orders of magnitude among analogs with identical core structures but different substitution patterns [2]. Similarly, the 6-methyl-8-hydroxy substitution pattern present in this compound establishes a specific hydrogen-bonding donor/acceptor profile that may differentially influence kinase inhibition compared to alternative substitution patterns, as observed in LRRK2 inhibitor development where the triazolopyridazine core was specifically optimized for mutant-selective kinase inhibition [3]. Consequently, generic substitution with alternative heterocyclic building blocks introduces uncontrolled variability in experimental outcomes and is not scientifically valid for reproducible research.

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol: Comparative Quantitative Evidence for Differentiated Scaffold Selection


Scaffold Potency Range in BRD4 Bromodomain Inhibition Compared to Clinical Benchmark JQ1

The [1,2,4]triazolo[4,3-b]pyridazine scaffold serves as a validated starting point for BRD4 bromodomain inhibitor development. Crystallographic characterization of BD1 in complex with four representative triazolopyridazine inhibitors confirms specific binding to the Kac recognition pocket [1]. In a comparative panel, triazolopyridazine derivatives (compounds 5, 6, 12, 14) exhibited IC50 values ranging from 5.7 to 25.2 μM against BD1 and 7.4 to 36.5 μM against BD2 [2]. This potency range provides a well-characterized baseline for scaffold optimization and contrasts with the clinical benchmark JQ1, which achieves nanomolar potency (BD1 IC50 195.1 ± 14.2 nM; BD2 IC50 251.4 ± 16.0 nM) [2].

BRD4 bromodomain epigenetics cancer

LRRK2 Kinase Inhibition with Mutant Selectivity Profile Using Triazolopyridazine Scaffold

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been validated as a kinase inhibitor core with demonstrated selectivity for the Parkinson's disease-associated LRRK2 G2019S mutant [1]. Structure-based optimization yielded potent and highly selective LRRK2 kinase inhibitors based on this scaffold [2]. The triazolopyridazine core provided an unprecedented selectivity window towards the G2019S mutant compared to wild-type LRRK2, a differentiation critical for therapeutic development where off-target kinase inhibition presents significant liability [1].

LRRK2 kinase Parkinson's disease G2019S mutant

Substituent-Dependent Potency Variation in Antileishmanial Activity Following Scaffold Optimization

The triazolopyridazine scaffold demonstrates substituent-dependent activity improvements exceeding 60-fold in Leishmania donovani inhibition. The initial hit compound STOCK6S-84928 exhibited an IC50 of 118.3 μM against LdSMT [1]. Systematic SAR-guided optimization of the triazolopyridazine core yielded compound 23, which displayed an IC50 of 1.9 ± 0.1 μM against L. donovani promastigotes, representing a 62-fold improvement in potency [2]. This dramatic enhancement illustrates the scaffold's amenability to rational design and its capacity for significant potency gains through iterative medicinal chemistry.

leishmaniasis LdSMT antiparasitic SAR

Antiproliferative Activity Profile Across Cancer Cell Lines with Defined Submicromolar Potency

Novel 1,2,4-triazolo[4,3-b]pyridazine derivatives exhibit cell line-dependent antiproliferative activity with compound-specific potency windows [1]. In a panel of 25 synthesized triazolopyridazine analogs, almost all compounds were active against MV4-11 cells below 25 μM, with compound 8l demonstrating an IC50 of 1.5 μM against MV4-11 [2]. The same compound showed activity across all four tested cancer cell lines (K562, MV4-11, G361, HCC827) with IC50 values ranging from 1.5 to 7.6 μM, while most other analogs lacked significant activity against K562, G361, and HCC827 cells [3]. This cell line selectivity profile underscores the scaffold's capacity for targeted anticancer applications.

anticancer MV4-11 apoptosis kinase inhibition

Synthetic Accessibility and Tautomeric Stability Compared to Alternative Fused Heterocycles

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol demonstrates predictable tautomeric behavior that enhances its reliability as a synthetic building block. The compound predominantly exists in the lactam form (6-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one) [1], which provides a stable and well-defined hydrogen-bonding pattern critical for consistent molecular recognition in biological assays. This contrasts with other fused heterocyclic scaffolds such as pyrazolo[1,5-a]pyrimidines or imidazo[1,2-b]pyridazines, which may exhibit more complex tautomeric equilibria or require more demanding synthetic conditions. The [1,2,4]triazolo[4,3-b]pyridazine core can be synthesized via oxidative cyclization of pyridazinyl hydrazones using hypervalent iodine(III) reagents in aqueous medium at room temperature, representing a green and operationally simple synthetic route [2].

synthesis tautomerism chemical stability scaffold

Computationally Predicted Polypharmacology Profile: Antineoplastic, Anti-inflammatory, and Kinase Inhibitory Activities

In silico PASS (Prediction of Activity Spectra for Substances) analysis of triazolopyridazine derivatives revealed multi-target potential with quantifiable probability scores [1]. Among 21 computationally evaluated triazolopyridazine analogs, compounds 8, 9, 21, and 23 were predicted to possess antineoplastic, anti-inflammatory, analgesic, and protein/MAP kinase inhibitory activities, all with probability of activity (Pa) exceeding 0.2 and probability of inactivity (Pi) below 0.16 [2]. This polypharmacology prediction profile distinguishes the triazolopyridazine scaffold from more target-restricted heterocyclic cores and suggests broader therapeutic applicability.

polypharmacology PASS prediction MAP kinase anti-inflammatory

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol: Evidence-Backed Application Scenarios for Scientific Procurement


BRD4 Bromodomain Inhibitor Lead Generation and Structure-Guided Optimization

Procure 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol for fragment-based or scaffold-hopping approaches targeting BRD4 bromodomains. The triazolopyridazine scaffold has been crystallographically validated to bind the Kac recognition pocket of BD1, providing a structurally characterized starting point for inhibitor design [1]. With defined IC50 values ranging from 5.7 to 25.2 μM against BD1 [2], this scaffold offers a tractable potency window for optimization toward nanomolar inhibitors, contrasting with alternative heterocycles that lack comparable structural validation.

LRRK2 Kinase Inhibitor Development for Parkinson's Disease Research

Utilize 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol as a core scaffold for developing mutant-selective LRRK2 kinase inhibitors. Published data confirm that triazolopyridazine-based inhibitors achieve selective inhibition of the G2019S mutant kinase domain, a critical differentiation for Parkinson's disease therapeutic development where wild-type LRRK2 inhibition may present safety concerns [3]. The scaffold's established SAR trajectory enables rational elaboration toward potent and selective tool compounds or preclinical candidates.

Antiparasitic Lead Discovery Targeting Leishmania donovani Sterol Methyltransferase

Deploy 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol in antiparasitic drug discovery programs targeting visceral leishmaniasis. The triazolopyridazine scaffold has demonstrated a 62-fold improvement in antileishmanial potency through systematic SAR optimization (from IC50 118.3 μM to 1.9 μM) [4]. This quantifiable optimization trajectory provides a validated roadmap for lead generation, with molecular docking and dynamics simulations identifying Ile272 and Tyr275 as key binding residues to guide structure-based design [5].

Anticancer Lead Optimization for Kinase-Driven Malignancies

Employ 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol in anticancer medicinal chemistry campaigns targeting kinase-dependent cancers. Triazolopyridazine derivatives exhibit cell line-selective antiproliferative activity, with compound 8l achieving IC50 values of 1.5 to 7.6 μM across four cancer cell lines and inducing apoptotic cell death in MV4-11 cells [6]. This scaffold provides a validated entry point for developing novel kinase inhibitors with defined activity windows and documented apoptosis induction.

Multi-Target Polypharmacology Scaffold for Inflammation and Oncology

Select 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol for research programs pursuing multi-target pharmacology strategies. PASS computational predictions indicate that triazolopyridazine derivatives possess moderate probability of activity (Pa > 0.2, Pi < 0.16) across antineoplastic, anti-inflammatory, analgesic, and MAP kinase inhibitory mechanisms [7]. This predicted polypharmacology profile supports scaffold selection in therapeutic areas where pathway redundancy necessitates simultaneous engagement of multiple targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.